N-(9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide

Medicinal chemistry Lead optimization Permeability

N-(9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide (CAS 886146-08-3) is a synthetic small molecule (C21H15NO4, MW 345.35 g/mol) that combines a xanthen-9-one (xanthone) tricyclic core with a 2-phenoxyacetamide side chain attached at the 3-position via an amide linkage. The compound belongs to the phenoxyacetamide class, a scaffold associated with inhibition of bacterial type III secretion systems (T3SS), EthR transcription factor modulation, and xanthine oxidase inhibition in structurally related analogs.

Molecular Formula C21H15NO4
Molecular Weight 345.354
CAS No. 886146-08-3
Cat. No. B2836466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide
CAS886146-08-3
Molecular FormulaC21H15NO4
Molecular Weight345.354
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4O3
InChIInChI=1S/C21H15NO4/c23-20(13-25-15-6-2-1-3-7-15)22-14-10-11-17-19(12-14)26-18-9-5-4-8-16(18)21(17)24/h1-12H,13H2,(H,22,23)
InChIKeyRPTBEKYOBUXUTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide (CAS 886146-08-3): Structural and Procurement Baseline for Xanthone-Phenoxyacetamide Screening Compounds


N-(9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide (CAS 886146-08-3) is a synthetic small molecule (C21H15NO4, MW 345.35 g/mol) that combines a xanthen-9-one (xanthone) tricyclic core with a 2-phenoxyacetamide side chain attached at the 3-position via an amide linkage . The compound belongs to the phenoxyacetamide class, a scaffold associated with inhibition of bacterial type III secretion systems (T3SS), EthR transcription factor modulation, and xanthine oxidase inhibition in structurally related analogs [1][2]. It is commercially available at ≥95% purity . The unsubstituted phenoxy ring and the absence of halogen or additional methoxy groups on the xanthone core distinguish it from several close structural analogs that bear 5-fluoro, 5-chloro, or 2-/4-methoxyphenoxy modifications.

Why Generic Substitution Fails for N-(9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide (CAS 886146-08-3): Structural Determinants of Differential Performance


Compounds within the phenoxyacetamide-xanthone class cannot be treated as interchangeable due to divergent physicochemical properties driven by specific substituent patterns. The target compound possesses an unsubstituted phenoxy ring and a non-halogenated xanthone core, resulting in a calculated LogP and hydrogen-bonding profile distinct from its 5-fluoro (CAS 886170-65-6, C21H14FNO4), 5-chloro (CAS 886150-62-5), and 2- or 4-methoxyphenoxy (e.g., CAS 886147-64-4, C22H17NO5) analogs [1]. In phenoxyacetamide T3SS inhibitor series, even minor substituent changes on the phenyl ring have been shown to profoundly alter inhibitory potency and bacterial membrane penetration [2]. Furthermore, the absence of a halogen at the 5-position of the xanthone eliminates the potential for halogen-bonding interactions that can bias target engagement in enzyme inhibition assays, making the unsubstituted derivative the preferred baseline compound for structure-activity relationship (SAR) expansion libraries where synthetic tractability and minimal steric bias are required.

Quantitative Differentiation Evidence for N-(9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide (CAS 886146-08-3) Versus Closest Analogs


Molecular Weight Reduction Relative to 5-Halogenated Analogs as a Descriptor of Passive Membrane Permeability Potential

The target compound (C21H15NO4, MW 345.35 g/mol) exhibits a lower molecular weight compared to its 5-fluoro analog (C21H14FNO4, MW 363.34 g/mol) and 5-chloro analog (C21H14ClNO4, estimated MW ~379.8 g/mol) . In phenotypic screening libraries for intracellular targets, a molecular weight reduction of ~18–34 Da can correlate with improved passive membrane permeability when other parameters (LogP, H-bond donors/acceptors) are held constant [1]. The unsubstituted core therefore offers a leaner starting point for hit-to-lead optimization where maintaining MW below 350 Da is a key design criterion.

Medicinal chemistry Lead optimization Permeability

Hydrogen-Bond Donor/Acceptor Profile Differentiation Versus Methoxyphenoxy Analogs

The target compound contains four hydrogen-bond acceptors (4 HBA: two carbonyl oxygens, one ether oxygen, one amide oxygen) and one hydrogen-bond donor (1 HBD: amide NH), with a total polar atom count of 3 oxygen and 1 nitrogen atoms contributing to polarity . In contrast, 2-(2-methoxyphenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide and 2-(4-methoxyphenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide (C22H17NO5, MW 375.37 g/mol) introduce an additional methoxy oxygen, increasing HBA count to 5 and adding a rotatable bond, which alters both hydrogen-bonding capacity and conformational flexibility . The unsubstituted phenoxy ring in the target compound provides a cleaner HBD/HBA profile, reducing the risk of promiscuous hydrogen-bonding interactions that can lead to off-target pharmacology in broad-panel screening.

Physicochemical profiling Ligand efficiency SAR expansion

Absence of Halogen Substituent Eliminates Halogen-Bonding Bias in Target Engagement Assays

Halogen substituents at the 5-position of the xanthone core (as in CAS 886170-65-6, 5-fluoro, and CAS 886150-62-5, 5-chloro) introduce a sigma-hole that can participate in halogen bonding with electron-rich atoms (e.g., backbone carbonyl oxygens) in protein binding pockets [1]. While halogen bonding can enhance potency for specific targets, it introduces a target-dependent bias that complicates the interpretation of SAR across diverse target panels. The target compound, lacking any halogen substituent, serves as a neutral baseline probe that reports the intrinsic binding contribution of the xanthone-phenoxyacetamide scaffold without halogen-dependent potency inflation. This property is particularly valuable for computational free-energy perturbation (FEP) studies where the unsubstituted scaffold provides the reference state for predicting the impact of subsequent halogen introduction.

Target engagement Biochemical screening SAR baseline

Purity Specification of ≥95% and Synthetic Tractability for Late-Stage Diversification

The target compound is commercially available at a documented purity of ≥95% . This contrasts with many custom-synthesized xanthone-phenoxyacetamide derivatives that lack batch-certified purity documentation. The unsubstituted phenoxyacetamide side chain and the absence of protecting groups or sensitive functionalities on the xanthone core enable direct use in amide coupling, N-alkylation, and palladium-catalyzed cross-coupling reactions without prior deprotection steps. In comparison, the 2-methoxyphenoxy and 4-methoxyphenoxy analogs (e.g., CAS 886147-64-4) require demethylation (typically BBr3 or HBr/AcOH) to access the free phenol for further derivatization, adding a synthetic step with yield losses of 10–30% depending on conditions.

Chemical procurement Synthetic chemistry Library synthesis

Positional Isomer Purity: Single 3-Substituted Xanthone Regioisomer Versus Mixed Regioisomeric Products

The compound is explicitly defined as the 3-substituted xanthone regioisomer, with the phenoxyacetamide group attached to the 3-position of the 9-oxo-9H-xanthene ring system via the amide nitrogen, as confirmed by IUPAC name and SMILES notation (O=C(COC1=CC=CC=C1)NC1=CC=C2C(=O)C3=CC=CC=C3OC2=C1) . In contrast, non-regiospecific synthesis of phenoxyacetamide-xanthone hybrids can yield mixtures of 1-, 2-, 3-, and 4-substituted regioisomers that are chromatographically challenging to resolve. The unambiguous regiochemistry of the target compound eliminates the procurement risk of receiving a mixed regioisomeric product, which is especially critical for crystallography trials and binding assays where regioisomeric impurities can produce confounding activity data [1].

Regiochemical purity Analytical chemistry Structure confirmation

High-Value Application Scenarios for N-(9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide (CAS 886146-08-3) Based on Quantitative Differentiation Evidence


Unbiased Baseline Probe for Phenotypic Screening and Target Deconvolution

The absence of halogen substituents and the unsubstituted phenoxy ring (Evidences 3.1 and 3.3) make this compound the optimal baseline probe for phenotypic screening campaigns. Unlike halogenated analogs that can engage targets via halogen-bonding interactions not representative of the scaffold's intrinsic pharmacology, the target compound reports only the binding contribution of the xanthone-phenoxyacetamide core. This unbiased profile is critical for target deconvolution studies where identifying the minimal pharmacophore is the primary objective, and any halogen-dependent potency inflation would misdirect subsequent medicinal chemistry efforts [1].

Scaffold for Focused Library Synthesis via Late-Stage Diversification

With a documented purity of ≥95%, single defined regiochemistry, and a synthetically accessible unsubstituted phenoxy ring (Evidences 3.4 and 3.5), the compound serves as an ideal starting material for the parallel synthesis of focused compound libraries. Amide coupling, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination can be performed directly on the commercial product without deprotection steps. The lower molecular weight (345.35 g/mol) compared to methoxyphenoxy analogs (375.37 g/mol) also provides headroom for introducing substituents while staying within lead-like MW boundaries (Evidence 3.1) .

Computational FEP Reference State for Halogen-Scanning Studies

In free-energy perturbation (FEP) campaigns aimed at predicting the potency impact of introducing halogen substituents at the xanthone 5-position, the unsubstituted target compound provides the essential reference state. Because it lacks any halogen-bonding capability (Evidence 3.3), it establishes the true baseline free energy of binding for the scaffold. FEP predictions for the 5-fluoro and 5-chloro derivatives can then be benchmarked against the unsubstituted reference to isolate the contribution of halogen bonding to overall binding affinity, enabling more accurate computational lead optimization [2].

Crystallography and Biophysical Fragment Screening Baseline

The unambiguous 3-substituted regiochemistry and the absence of conformational complexity from methoxy rotamers (Evidence 3.2 and 3.5) make the target compound well-suited as a reference ligand for protein crystallography soaking experiments and surface plasmon resonance (SPR) fragment screens. Its single defined regioisomer eliminates the risk of electron density ambiguity arising from mixed regioisomeric occupancy, while the lower rotatable bond count (Evidence 3.2) reduces conformational entropy penalties upon binding, potentially yielding higher-resolution structural data [3].

Quote Request

Request a Quote for N-(9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.